9-Nitrophenanthrene
Overview
Description
9-Nitrophenanthrene: is an organic compound with the molecular formula C₁₄H₉NO₂ . It is a derivative of phenanthrene, where a nitro group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Mechanism of Action
Target of Action
9-Nitrophenanthrene is a type of organic compound known as phenanthrenes and derivatives . These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene
Mode of Action
It is known that phenanthrene, the parent compound of this compound, undergoes nitration with concentrated nitric acid with sulphuric acid to yield this compound .
Biochemical Pathways
It is known that phenanthrene, the parent compound of this compound, is involved in several reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation .
Result of Action
It is known that this compound is mainly used as a dye intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Nitrophenanthrene can be synthesized through the nitration of phenanthrene. The process involves the following steps :
Nitration of Phenanthrene: Phenanthrene is treated with concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at a controlled temperature to prevent over-nitration. The mixture is stirred until a clear solution is obtained.
Isolation of this compound: The reaction mixture is then filtered to remove any unreacted phenanthrene. The filtrate is treated with a mixture of concentrated hydrochloric acid and glacial acetic acid, resulting in the precipitation of this compound. The product is then washed with glacial acetic acid and water to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient isolation of the product .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrophenanthrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenanthrene ring can undergo oxidation to form quinones and other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide.
Major Products Formed:
Reduction: 9-Aminophenanthrene.
Substitution: Various substituted phenanthrene derivatives.
Oxidation: Phenanthrenequinone and other oxidized products.
Scientific Research Applications
Chemistry: 9-Nitrophenanthrene is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the preparation of complex polycyclic aromatic hydrocarbons.
Biology and Medicine: Research has shown that nitroaromatic compounds, including this compound, exhibit mutagenic and carcinogenic properties. Studies are conducted to understand the toxicological effects and potential health risks associated with exposure to these compounds .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are employed in the manufacture of colorants for textiles, plastics, and other materials .
Comparison with Similar Compounds
- 3-Nitrophenanthrene
- 3-Nitrofluoranthene
- 1-Nitropyrene
- 2-Nitrofluorene
- 7-Nitrobenz(a)anthracene
Comparison: 9-Nitrophenanthrene is unique due to its specific substitution pattern on the phenanthrene ring. Compared to other nitroaromatic compounds, it exhibits distinct reactivity and biological effects. For instance, 3-nitrophenanthrene and 1-nitropyrene have different positions of the nitro group, leading to variations in their chemical behavior and toxicological profiles .
Properties
IUPAC Name |
9-nitrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCNQHPKFAYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241823 | |
Record name | 9-Nitrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954-46-1 | |
Record name | 9-Nitrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Nitrophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Nitrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Nitrophenanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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